Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(Benzylamino)-1-phenoxypropan-2-ol is a substituted propanolamine derivative. The propanolamine core is a significant pharmacophore found in a variety of pharmaceutical agents, most notably as beta-blockers. Given its structural similarity to known active pharmaceutical ingredients (APIs) and potential as a synthetic intermediate or impurity, rigorous analytical characterization is imperative for its use in research and drug development. These application notes provide a comprehensive guide to the analytical methodologies for the identification, quantification, and purity assessment of 2-(Benzylamino)-1-phenoxypropan-2-ol. The protocols described herein are founded on established analytical principles for structurally related phenoxypropanolamine derivatives and serve as a robust starting point for method development and validation in a research or quality control setting.
Physicochemical Properties and Reference Standards
A thorough understanding of the physicochemical properties of 2-(Benzylamino)-1-phenoxypropan-2-ol is fundamental to the development of robust analytical methods. While specific experimental data for this compound is not widely available, its structure suggests it is a chiral molecule, likely existing as a solid at room temperature with moderate solubility in organic solvents.
Table 1: Predicted Physicochemical Properties of 2-(Benzylamino)-1-phenoxypropan-2-ol
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₇H₂₁NO₂ | - |
| Molecular Weight | 271.35 g/mol | - |
| Appearance | White to off-white solid | Analogy to similar compounds[1] |
| Chirality | Contains at least one chiral center | Structural analysis |
| Solubility | Soluble in methanol, ethanol, acetonitrile; sparingly soluble in water | Analogy to propanolamine derivatives |
Reference Standards: Currently, there are no commercially available certified reference standards specifically for 2-(Benzylamino)-1-phenoxypropan-2-ol. For quantitative analysis, a well-characterized in-house primary standard should be prepared and its purity rigorously determined using a combination of the analytical techniques described below. For related compounds like Phenylpropanolamine Hydrochloride, certified reference materials are available from pharmacopeias and commercial suppliers, which can be useful for system suitability and method development.[2][3]
Chromatographic Analysis: Purity and Quantification
Chromatographic techniques are central to determining the purity of 2-(Benzylamino)-1-phenoxypropan-2-ol and for its quantification in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the recommended primary method for purity assessment and assay of 2-(Benzylamino)-1-phenoxypropan-2-ol. The aromatic rings in the molecule provide strong chromophores, making UV detection highly sensitive.
**dot
graph "HPLC_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" {
label="Sample Preparation";
style="rounded,filled";
fillcolor="#FFFFFF";
"Sample" [label="Weigh Sample"];
"Dissolve" [label="Dissolve in Diluent"];
"Filter" [label="Filter (0.45 µm)"];
"Sample" -> "Dissolve" -> "Filter";
}
subgraph "cluster_hplc" {
label="HPLC Analysis";
style="rounded,filled";
fillcolor="#FFFFFF";
"HPLC_System" [label="HPLC System\n(Pump, Autosampler, Column Oven, UV Detector)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Column" [label="C18 Reverse-Phase\nColumn", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Data_Acquisition" [label="Data Acquisition\n(Chromatogram)", shape=document, fillcolor="#FBBC05", fontcolor="#202124"];
"Filter" -> "HPLC_System" [lhead="cluster_hplc"];
"HPLC_System" -> "Column";
"Column" -> "Data_Acquisition";
}
subgraph "cluster_analysis" {
label="Data Analysis";
style="rounded,filled";
fillcolor="#FFFFFF";
"Integration" [label="Peak Integration"];
"Calculation" [label="Purity/Assay Calculation"];
"Report" [label="Final Report", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Data_Acquisition" -> "Integration" -> "Calculation" -> "Report";
}
}
}
Caption: HPLC analysis workflow for 2-(Benzylamino)-1-phenoxypropan-2-ol.
Protocol 1: HPLC Method for Purity and Assay
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities.
-
Mobile Phase A: 0.1% Phosphoric acid in Water. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 270 nm. A photodiode array (PDA) detector is advantageous for peak purity analysis.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Rationale: The C18 stationary phase provides excellent retention for the non-polar regions of the molecule. The acidic mobile phase ensures the amine group is protonated, leading to better peak shape. A gradient elution is crucial for separating impurities with a wide range of polarities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile impurities and for structural confirmation.[5] Due to the polar nature and relatively high molecular weight of 2-(Benzylamino)-1-phenoxypropan-2-ol, derivatization is often necessary to improve its volatility and thermal stability.
**dot
graph "GCMS_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Sample" [label="Sample Solution"];
"Derivatization" [label="Derivatization\n(e.g., Silylation)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
"GC_Injection" [label="GC Injection"];
"GC_Separation" [label="GC Column Separation", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"MS_Detection" [label="Mass Spectrometry\n(EI or CI)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Data_Analysis" [label="Data Analysis\n(Mass Spectrum Interpretation)", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Sample" -> "Derivatization" -> "GC_Injection" -> "GC_Separation" -> "MS_Detection" -> "Data_Analysis";
}
Caption: GC-MS analysis workflow with a derivatization step.
Protocol 2: GC-MS Method for Impurity Profiling
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
Derivatization: Silylation is a common derivatization technique for hydroxyl and amine groups.
-
To approximately 1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) in a sealed vial.
-
Heat the mixture at 70 °C for 30 minutes.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Splitless injection, 1 µL.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Chemical Ionization (CI) can be used to confirm the molecular ion.[6]
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Rationale: Derivatization with a silylating agent replaces the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analyte for GC analysis. The mass spectrum obtained will provide a unique fragmentation pattern that can be used for structural elucidation and identification of impurities.
Spectroscopic Analysis: Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of 2-(Benzylamino)-1-phenoxypropan-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅-CH₂) | 7.2-7.4 | m |
| Aromatic (C₆H₅-O) | 6.8-7.3 | m |
| -CH₂- (benzyl) | ~3.8 | s |
| -O-CH₂- | ~4.0 | m |
| -CH- (propanol) | ~3.5 | m |
| -NH- | Variable | br s |
| -OH | Variable | br s |
| -CH₃ | ~1.2 | d |
Protocol 3: NMR Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| N-H stretch (secondary amine) | 3300-3500 (sharp) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (ether) | 1200-1300 |
| C-N stretch (amine) | 1000-1250 |
Impurity Profiling
Potential impurities in 2-(Benzylamino)-1-phenoxypropan-2-ol can arise from the starting materials, by-products of the synthesis, or degradation.
**dot
graph "Impurity_Sources" {
graph [splines=ortho, nodesep=0.7];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Starting_Materials" [label="Starting Materials\n(e.g., 1-phenoxy-2-propanone,\nbenzylamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Byproducts" [label="Reaction By-products\n(e.g., over-alkylation products)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Degradation" [label="Degradation Products\n(e.g., oxidation products)", fillcolor="#FBBC05", fontcolor="#202124"];
"Final_Product" [label="2-(Benzylamino)-1-phenoxypropan-2-ol", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Starting_Materials" -> "Final_Product" [label="Source of Impurities"];
"Byproducts" -> "Final_Product" [label="Source of Impurities"];
"Degradation" -> "Final_Product" [label="Source of Impurities"];
}
Caption: Potential sources of impurities in the final product.
Common impurities to consider include:
-
Unreacted starting materials.
-
Isomers of the final product.
-
Products of over-alkylation or other side reactions.
-
Degradation products formed under stress conditions (e.g., heat, light, acid, base, oxidation).
The HPLC and GC-MS methods described above are suitable for detecting and identifying these impurities. For structurally similar compounds like Phenoxybenzamine, known impurities are commercially available and can be used for method development and validation.[7][8]
Conclusion
The analytical protocols detailed in these application notes provide a comprehensive framework for the characterization of 2-(Benzylamino)-1-phenoxypropan-2-ol. The combination of chromatographic and spectroscopic techniques is essential for confirming the identity, determining the purity, and quantifying this compound. It is crucial to emphasize that these methods, while based on sound scientific principles and data from related molecules, must be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) before their implementation for routine quality control or in a regulated environment.
References
- Vertex AI Search. Phenylpropanolamine hydrochloride European Pharmacopoeia (EP) Reference Standard.
- Vertex AI Search. Phenylpropanolamine Hydrochloride Pharmaceutical Secondary Standard CRM - Sigma-Aldrich.
- Vertex AI Search. CAS No : 101-45-1 | Product Name : Phenoxybenzamine Hydrochloride - Impurity B | Chemical Name : 2-[Benzyl[(2Ξ)
- Vertex AI Search. Phenylpropanolamine Hydrochloride | LGC Standards.
- Vertex AI Search. [Phenylpropanolamine Hydrochloride (250 mg) (List Chemical)] - CAS [154-41-6].
- Vertex AI Search.
- Vertex AI Search. Pharmacopoeial Reference Standards.
- Vertex AI Search. Separation of 2-Phenoxy-1-propanol on Newcrom R1 HPLC column - SIELC Technologies.
- Vertex AI Search.
- Vertex AI Search. (PDF) Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens)
- Vertex AI Search. 1-Phenoxypropan-2-ol - the NIST WebBook.
- Vertex AI Search. (S)-2-(Benzylamino)propan-1-ol - Sigma-Aldrich.
- Vertex AI Search. 2-(Benzylamino)-2-methylpropan-1-ol - PubChem - NIH.
- Vertex AI Search.
- Vertex AI Search. determination of biophenols in olive oils by hplc.
- Vertex AI Search. Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L.
- Vertex AI Search. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI - Agilent.
- Vertex AI Search. 2-Benzylamino-2-methyl-1-propanol | 10250-27-8 - ChemicalBook.
- Vertex AI Search. Analytical Methods Used in Determining Antioxidant Activity: A Review - MDPI.
- Vertex AI Search. Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC)
- Vertex AI Search. Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide - Benchchem.
- Vertex AI Search. 2-Phenyl-2-propanol - Optional[1H NMR] - Spectrum - SpectraBase.
- Vertex AI Search. synthesizing 1-phenoxy-2-propanol : r/chemistry - Reddit.
- Vertex AI Search. 2-(benzylamino)propan-1-ol (C10H15NO) - PubChemLite.
- Vertex AI Search. 2-Methyl-1-phenyl-2-propanol(100-86-7) 1H NMR spectrum - ChemicalBook.
- Vertex AI Search. 2-PHENYL-2-PROPANOL(617-94-7) 1H NMR spectrum - ChemicalBook.
- Vertex AI Search. 2-Phenoxy-1-propanol - Optional[MS (GC)] - Spectrum - SpectraBase.
- Vertex AI Search. (PDF)
- Vertex AI Search. Validation of HPLC Analysis of 2-Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability - Dialnet.
- Vertex AI Search.
- Vertex AI Search. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem.
- Vertex AI Search.
Sources